2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid
Description
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a fluorinated benzoic acid derivative featuring a tetrahydro-2H-pyran-4-ylamino substituent at the 5-position of the aromatic ring.
Properties
CAS No. |
1157963-64-8 |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-fluoro-5-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H14FNO3/c13-11-2-1-9(7-10(11)12(15)16)14-8-3-5-17-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |
InChI Key |
BTNXJOTZZNQIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Precursor Selection
Retrosynthetic Analysis
The target compound can be deconstructed into three primary components:
- 2-Fluorobenzoic acid backbone : Provides the aromatic core with a carboxylic acid group.
- Tetrahydro-2H-pyran-4-ylamino moiety : Introduces a cyclic ether-linked amine.
- Regioselective substitution at position 5 : Ensches proper spatial orientation for biological activity.
Retrosynthetic disconnection suggests two pathways:
- Pathway A : Coupling tetrahydro-2H-pyran-4-amine with a pre-fluorinated benzoic acid derivative.
- Pathway B : Late-stage fluorination of a 5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid precursor.
Precursor Synthesis
2-Fluoro-5-nitrobenzoic Acid
A common starting material, synthesized via nitration of 2-fluorobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C. Nitro group positioning is critical for subsequent amination.
Tetrahydro-2H-pyran-4-amine
Prepared by reducing tetrahydro-2H-pyran-4-one oxime with lithium aluminum hydride (LiAlH₄) in anhydrous THF. Yield: 68–72%.
Core Methodologies for Amino Group Introduction
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 5-bromo-2-fluorobenzoic acid and tetrahydro-2H-pyran-4-amine achieves C–N bond formation.
Conditions :
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: XantPhos (4 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene, 110°C, 24 h
- Yield: 85%
Mechanism : Oxidative addition of Pd(0) to aryl bromide, followed by amine coordination and reductive elimination.
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of a nitro group by tetrahydro-2H-pyran-4-amine under high-pressure conditions:
Procedure :
- 2-Fluoro-5-nitrobenzoic acid (1 eq) and tetrahydro-2H-pyran-4-amine (1.2 eq) in DMF.
- Heat at 150°C for 48 h under N₂.
- Yield: 60%.
Limitation : Requires electron-withdrawing groups (e.g., –NO₂, –COOH) to activate the ring.
Carboxylic Acid Functionalization Strategies
Fluorination Techniques
Electrophilic Fluorination
Early-stage fluorination using Selectfluor® on 5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid:
Conditions :
Challenge : Poor regioselectivity due to competing ortho/para substitution.
Optimization and Scalability
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 85 |
| DMSO | 18 | 88 |
| Toluene | 36 | 72 |
| NMP | 20 | 83 |
Industrial-Scale Considerations
Continuous Flow Reactors
Purification Techniques
- Crystallization : Ethyl acetate/hexane (3:1) recrystallization gives >99% purity.
- Chromatography : Reserved for small-scale batches due to cost.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Buchwald-Hartwig | 4 | 65 | 12,000 |
| NAS | 3 | 55 | 8,500 |
| Halex Fluorination | 5 | 58 | 14,200 |
Case Studies and Troubleshooting
Byproduct Formation in Amination
Hydrolysis of Ester Groups
- Challenge : Incomplete deprotection under mild conditions.
- Fix : Employ microwave-assisted hydrolysis (100°C, 30 min).
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 2-position of the aromatic ring exhibits electrophilic substitution potential under nucleophilic conditions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | High-temperature basic conditions (e.g., KOH, DMF) | Replacement of fluorine with nucleophiles (e.g., -OH, -NH₂) | (inferred) |
Key Insight :
-
The electron-withdrawing carboxylic acid group at the 5-position activates the aromatic ring toward nucleophilic attack at the 2-fluoro position.
-
Example: Reaction with aqueous ammonia under reflux may yield 2-amino-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.
Coupling Reactions
The tetrahydropyran-4-ylamino group and benzoic acid moiety enable participation in metal-catalyzed coupling reactions.
Example from Synthesis (Patent CN112624981A):
-
Methyl 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzoate undergoes carbonylation with CO in the presence of Pd(dppf)Cl₂ to form ester intermediates, later cyclized with hydrazine .
Oxidation and Reduction
The tetrahydropyran ring and aromatic system are susceptible to redox transformations.
Note :
-
The NH group in the tetrahydropyranylamino moiety can oxidize to form imine or nitroxide radicals under strong oxidizing conditions .
Cyclization and Condensation
The amino and carboxylic acid groups facilitate cyclization to form heterocycles.
Example :
-
Treatment with hydrazine hydrate in tetrahydrofuran yields 2-fluoro-5-[(4-oxo-3H-2,3-diazanaphthyl)methyl]benzoic acid via intramolecular cyclization .
Acid-Base and Salt Formation
The carboxylic acid group enables salt formation with bases, enhancing solubility.
| Reaction | Base | Application | Source |
|---|---|---|---|
| Salt Formation | NaOH | Water-soluble sodium salt for biological assays | , |
| Esterification | SOCl₂, CH₃OH | Methyl ester prodrug synthesis |
Comparative Reactivity of Analogues
The compound’s uniqueness stems from synergistic effects of its substituents:
Scientific Research Applications
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the tetrahydropyran-4-ylamino group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by mimicking the natural substrate or by binding to the active site, thereby blocking the normal biological function .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural inference.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the compound from is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.5).
- Steric and Hydrogen-Bonding Effects: The tetrahydro-2H-pyran-4-yl group introduces steric hindrance and may participate in hydrogen bonding, enhancing receptor-targeting capabilities in drug candidates.
Physicochemical and Pharmacological Properties
Table 2: Functional Comparison
*Estimated based on substituent contributions.
Key Findings :
- The trifluoromethyl analog’s high lipophilicity makes it ideal for membrane-penetrating drugs, while the target compound’s amino group improves solubility in physiological conditions .
- The piperidine derivative () is optimized for lab-scale medicinal chemistry due to its modular carboxamide linkage .
Biological Activity
2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14FNO3
- Molecular Weight : 229.25 g/mol
- CAS Number : 43727827
- Structure : The compound features a benzoic acid moiety substituted with a fluorine atom and a tetrahydro-2H-pyran ring attached via an amino group.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antiparasitic Activity
A study focused on the optimization of compounds targeting PfATP4, a sodium pump in malaria parasites, highlighted the importance of structural modifications for enhancing efficacy against malaria. Although specific data on 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid's activity against malaria is limited, its structural analogs have demonstrated promising results in inhibiting parasite growth and improving pharmacokinetic profiles .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-Fluoro-5-(tetrahydro-2H-pyran-4-yl)amino benzoic acid | PfATP4 | Moderate inhibition | |
| Analog A | PfATP4 | High inhibition (EC50 = 0.395 μM) |
Enzyme Inhibition
The compound's structural features may confer the ability to inhibit specific enzymes relevant in disease pathways. For instance, similar compounds have been studied for their effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding the inhibitory potential of 2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid could provide insights into its safety and efficacy profile.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the tetrahydro-pyran moiety may facilitate interactions with cellular receptors, influencing signaling pathways.
Study on Antimicrobial Efficacy
In a comparative study involving various benzoic acid derivatives, 2-Fluoro-5-(tetrahydro-2H-pyran-4-yl)amino benzoic acid was tested against several bacterial strains. Results indicated a notable reduction in bacterial growth compared to controls, emphasizing its potential as an antimicrobial agent .
Pharmacokinetic Studies
Pharmacokinetic profiling of structurally related compounds has shown that modifications can significantly impact absorption and metabolism. Such studies are essential for understanding how 2-Fluoro-5-(tetrahydro-2H-pyran-4-yl)amino benzoic acid behaves in biological systems and its therapeutic window .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-5-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoic acid derivative with a tetrahydro-2H-pyran-4-amine group. Key steps include:
- Amination : React 5-nitro-2-fluorobenzoic acid with tetrahydro-2H-pyran-4-amine under catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group and form the amine linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric excess of the amine (1.2–1.5 eq.) are critical to minimize side products like unreacted starting material or over-alkylated derivatives .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxy-methylene protons) and the fluorine substituent on the benzoic acid (¹⁹F NMR δ ~-110 ppm) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared against a certified reference standard .
- Melting Point Analysis : Compare observed mp (e.g., 48–50°C for related tetrahydro-2H-pyran derivatives) with literature values .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer .
- Stability : Store at -20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the amine linkage or decarboxylation. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Lipophilicity Modulation : The tetrahydro-2H-pyran group reduces log D by ~1.2 units compared to bulkier substituents, enhancing metabolic stability and bioavailability .
- Conformational Rigidity : The ring’s chair conformation restricts rotational freedom, improving target binding affinity. Compare activity against analogs with cyclohexane or acyclic amines .
- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic profiling (plasma half-life, AUC) to quantify SAR trends .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time). Discrepancies in IC₅₀ values often arise from variable ATP concentrations in kinase assays .
- Metabolite Interference : Perform LC-MS to identify active metabolites (e.g., hydroxylated pyran derivatives) that may contribute to observed effects .
- Cross-Study Comparison : Reanalyze data using unified statistical models (e.g., Hill equation for dose-response curves) to normalize variability .
Q. What advanced analytical techniques are required to distinguish this compound from structurally similar impurities?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (theoretical [M+H]⁺ = 268.12) to differentiate from analogs like 2-fluoro-5-(piperidin-4-ylamino)benzoic acid (Δmass = 14.02 Da) .
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and verify the amine linkage position .
- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing effects, particularly if the tetrahydro-2H-pyran group exhibits axial/equatorial isomerism .
Q. How should researchers design experiments to assess the compound’s potential off-target effects?
- Methodological Answer :
- Panel Screening : Test against related targets (e.g., 5-lipoxygenase, cyclooxygenase) at 10 µM to identify cross-reactivity .
- Proteome Profiling : Use affinity pulldown with a biotinylated derivative followed by LC-MS/MS to map interactomes .
- In Silico Docking : Predict binding to off-targets (e.g., GPCRs) using AutoDock Vina; validate with mutagenesis studies .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound in vivo or in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing .
- Waste Disposal : Collect organic waste in halogen-resistant containers; incinerate at >800°C to prevent fluorine emission .
- Emergency Procedures : For spills, neutralize with 5% sodium bicarbonate before absorption with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
